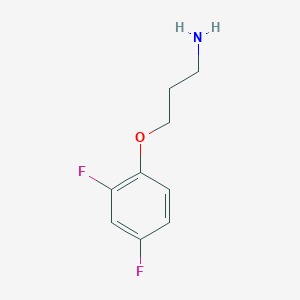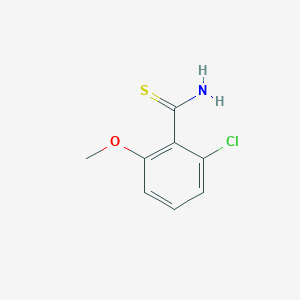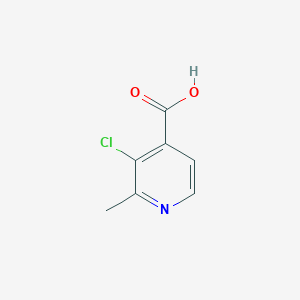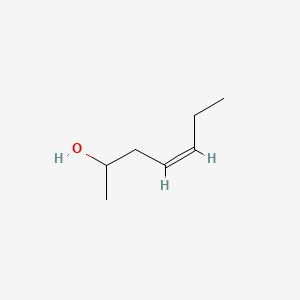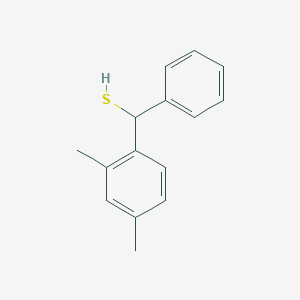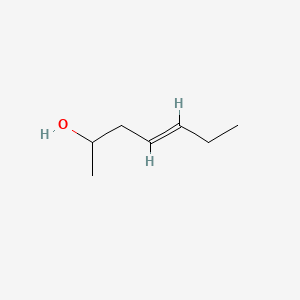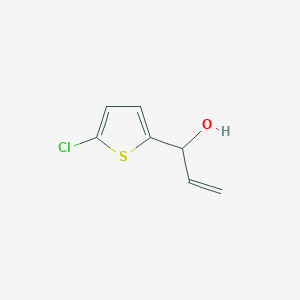
1-(5-Chlorothiophen-2-yl)prop-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Chlorothiophen-2-yl)prop-2-en-1-ol is an organic compound with the molecular formula C(_7)H(_7)ClOS. It features a thiophene ring substituted with a chlorine atom and a prop-2-en-1-ol group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(5-Chlorothiophen-2-yl)prop-2-en-1-ol can be synthesized through several methods. One common approach involves the reaction of 5-chlorothiophene-2-carbaldehyde with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction typically proceeds under mild conditions, yielding the desired product after purification .
Industrial Production Methods
Large-scale production would likely involve optimizing reaction conditions to maximize yield and minimize by-products, followed by purification techniques such as distillation or recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-Chlorothiophen-2-yl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The double bond in the prop-2-en-1-ol group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 1-(5-Chlorothiophen-2-yl)prop-2-en-1-al or 1-(5-Chlorothiophen-2-yl)prop-2-enoic acid.
Reduction: 1-(5-Chlorothiophen-2-yl)propan-1-ol.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Applications De Recherche Scientifique
1-(5-Chlorothiophen-2-yl)prop-2-en-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Materials Science:
Biology and Medicine: Research is ongoing to explore its potential as a bioactive compound, although specific applications are still under investigation.
Industry: It can be used in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-(5-Chlorothiophen-2-yl)prop-2-en-1-ol depends on its specific application. In materials science, its nonlinear optical properties are attributed to the electronic interactions within the molecule. In biological systems, the compound may interact with specific molecular targets, although detailed pathways are not yet fully understood .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(5-Chlorothiophen-2-yl)ethan-1-ol: Similar structure but with an ethan-1-ol group instead of prop-2-en-1-ol.
1-(5-Chlorothiophen-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one: Contains a methoxyphenyl group, used in nonlinear optical materials.
Uniqueness
1-(5-Chlorothiophen-2-yl)prop-2-en-1-ol is unique due to its combination of a thiophene ring with a prop-2-en-1-ol group, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules and the development of advanced materials .
Propriétés
Formule moléculaire |
C7H7ClOS |
|---|---|
Poids moléculaire |
174.65 g/mol |
Nom IUPAC |
1-(5-chlorothiophen-2-yl)prop-2-en-1-ol |
InChI |
InChI=1S/C7H7ClOS/c1-2-5(9)6-3-4-7(8)10-6/h2-5,9H,1H2 |
Clé InChI |
ARIZFQKTAZQORR-UHFFFAOYSA-N |
SMILES canonique |
C=CC(C1=CC=C(S1)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


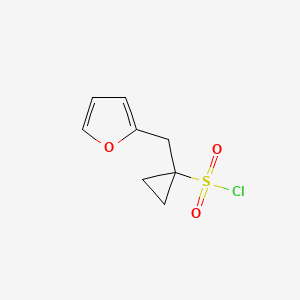

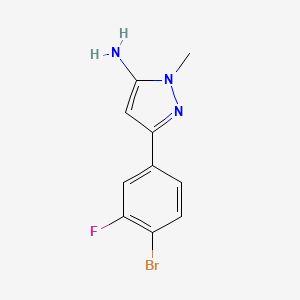
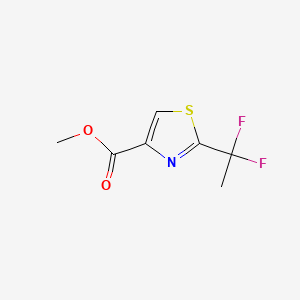
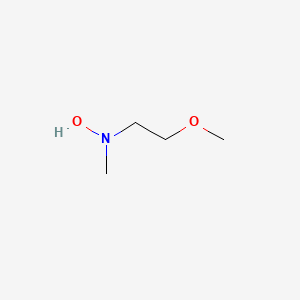
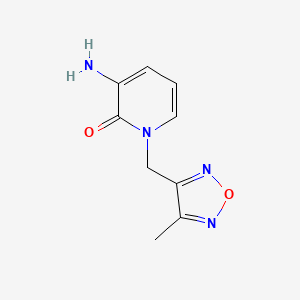
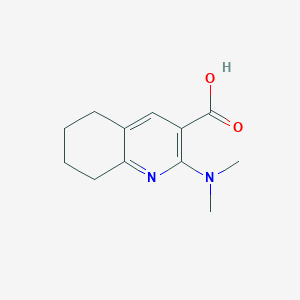
![2-[1-(3-chlorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13620859.png)
